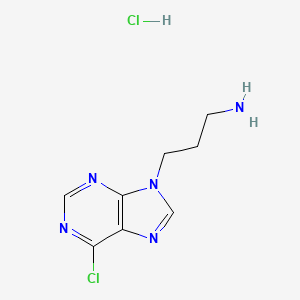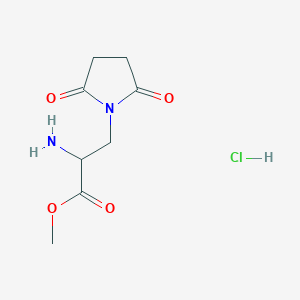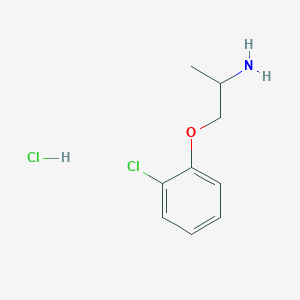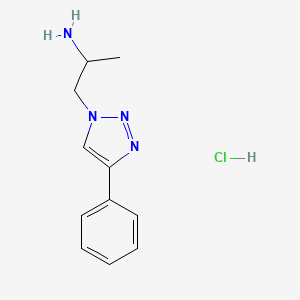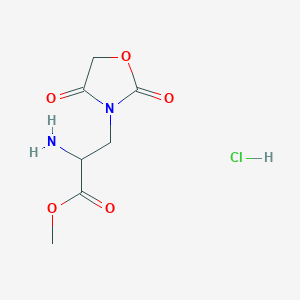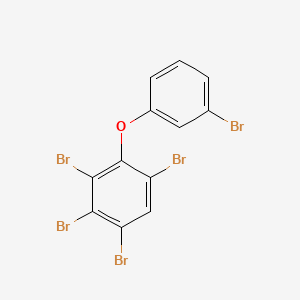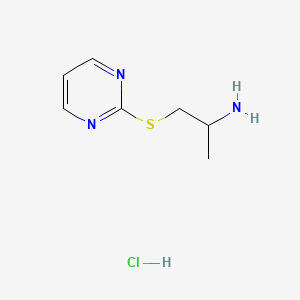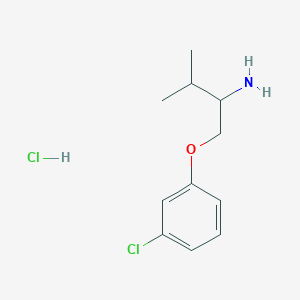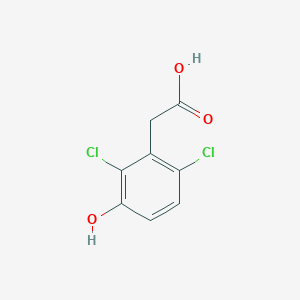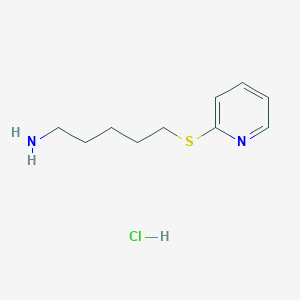
3-(Cyclobutylmethyl)piperidine hydrochloride
Descripción general
Descripción
3-(Cyclobutylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H20ClN . It has a molecular weight of 189.72 g/mol . This product is intended for research use only.
Synthesis Analysis
Piperidine derivatives are synthesized through various methods. For instance, one efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Other methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3-(Cyclobutylmethyl)piperidine hydrochloride consists of 10 carbon atoms, 20 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Advanced Building Blocks for Drug Discovery : Research demonstrates the synthesis of azetidine-based isosteres of piperidine, which includes 3-(Cyclobutylmethyl)piperidine, highlighting their potential as building blocks in drug discovery due to their larger size and increased conformational flexibility (Feskov et al., 2019).
Chemical Properties and Synthesis
- Cytotoxic and Anticancer Agents : A study synthesized 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides, including compounds similar to 3-(Cyclobutylmethyl)piperidine, displaying significant cytotoxicity towards various cells and potential as anticancer agents (Dimmock et al., 1998).
Pharmacological Applications
- Metabolic Activity in Obese Rats : Research on a compound structurally related to 3-(Cyclobutylmethyl)piperidine hydrochloride showed its potential in reducing food intake and weight gain in obese rats, indicating its metabolic activity and possible applications in weight management (Massicot, Steiner, & Godfroid, 1985).
- H2-Receptor Antagonism and Gastrointestinal Applications : Another study on a structurally related compound explored its role as an H2-receptor antagonist, indicating potential applications in treating gastrointestinal disorders and ulcers (Kijima et al., 1998).
Synthesis Techniques and Chemical Analysis
- Stereoselective Synthesis : Research on the stereoselective synthesis of piperidines, closely related to 3-(Cyclobutylmethyl)piperidine, contributes to the understanding of chemical reactions and synthesis techniques in medicinal chemistry (Cariou & Snaith, 2006).
Clinical Implications
- Analgesic Properties : A study on 1-acyl-3-aminomethylureas, including compounds similar to 3-(Cyclobutylmethyl)piperidine hydrochloride, highlights their analgesic effects, although with notable side effects, indicating potential clinical applications (Spielman & Richards, 1946).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions in the study of 3-(Cyclobutylmethyl)piperidine hydrochloride and similar compounds may involve further exploration of their synthesis methods, pharmacological applications, and potential roles in drug design and discovery .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include 3-(cyclobutylmethyl)piperidine hydrochloride, have been utilized in various therapeutic applications . More research is needed to identify the specific targets of 3-(Cyclobutylmethyl)piperidine hydrochloride.
Mode of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities . .
Biochemical Pathways
Piperidine derivatives are known to impact a variety of biological processes
Result of Action
While piperidine derivatives are known to exhibit a wide range of biological activities
Propiedades
IUPAC Name |
3-(cyclobutylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-3-9(4-1)7-10-5-2-6-11-8-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGJNHAAPVQPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






